molecular formula C18H19NO B12535093 N-benzyl-4-phenylpent-3-enamide CAS No. 674285-93-9

N-benzyl-4-phenylpent-3-enamide

Cat. No.: B12535093
CAS No.: 674285-93-9
M. Wt: 265.3 g/mol
InChI Key: IAHAAQFEZLBQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-phenylpent-3-enamide is a chemical compound of interest in medicinal chemistry and neuroscience research. While specific studies on this exact molecule are limited, its core structure, featuring an N-benzyl group attached to an unsaturated amide, aligns with a class of compounds investigated for their biological activity. Structural analogs, particularly N-benzylphenethylamines , have been extensively studied and shown to confer high binding affinity and functional activity at serotonin receptors, especially the 5-HT2A subtype . This receptor is a key target in neuropharmacology, involved in regulating various physiological and psychological processes . Therefore, this compound serves as a valuable chemical scaffold for researchers exploring structure-activity relationships (SAR). It can be used to develop novel chemical tools for studying receptor function and signal transduction pathways . The compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Properties

CAS No.

674285-93-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-benzyl-4-phenylpent-3-enamide

InChI

InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20)

InChI Key

IAHAAQFEZLBQET-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stereochemical Control

The E-configuration is typically favored due to steric repulsion between the phenyl group and the amide nitrogen.

Purification

  • Column Chromatography : Silica gel, eluent: petroleum ether/ethyl acetate (9:1).
  • Recrystallization : Hexanes/ether (for solid-state purification).

Side Reactions

  • Hydrolysis : Minimized using anhydrous solvents and inert atmospheres.
  • Oxidation : Observed in prolonged reactions; mitigated by avoiding light/heat.

Step 1 : Activate 4-phenylpent-3-enoic acid with CDI in DCM.
Step 2 : Couple with benzylamine at room temperature for 1 hour.
Step 3 : Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.

Scientific Research Applications

N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-4-phenylpent-3-enamide shares structural similarities with other pent-3-enamide derivatives, primarily differing in substituent groups.

Table 1: Structural and Functional Comparison of Pent-3-enamide Derivatives

Compound Name Substituents Key Structural Features Hypothetical Properties/Applications
This compound - Benzyl (N-substituent)
- Phenyl (C4 substituent)
High lipophilicity; conjugated enamide Pharmaceutical intermediate
N-Methoxy-N,4-dimethylpent-3-enamide - Methoxy and methyl (N-substituents)
- Methyl (C4 substituent)
Electron-donating groups; moderate polarity Solubility in polar solvents
N-(4-Methylphenyl)sulfonylpent-3-enamide - Sulfonyl-linked 4-methylphenyl (N-substituent) Electron-withdrawing sulfonyl group Enhanced reactivity in nucleophilic reactions
N-(But-2-en-1-yl)pent-3-enamide - Allyl (but-2-en-1-yl) group (N-substituent) Additional unsaturated bond Polymer precursors or crosslinking agents
N,N-Diethyl-2-methylidenepent-3-enamide - Diethyl (N-substituents)
- Methylidene (C2 substituent)
Steric hindrance; branched structure Catalytic applications
(E)-N-Carbamoyl-2-propan-2-ylpent-3-enamide - Carbamoyl (N-substituent)
- Isopropyl (C2 substituent)
Hydrogen-bonding capability Biologically active scaffolds

Key Observations

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy in N-methoxy-N,4-dimethylpent-3-enamide): Likely increase solubility in polar solvents and stabilize charge distribution in the enamide system.
  • Electron-Withdrawing Groups (e.g., sulfonyl in N-(4-methylphenyl)sulfonylpent-3-enamide): May enhance electrophilicity, facilitating nucleophilic attack or cyclization reactions.
  • Aromatic Substituents (e.g., benzyl and phenyl in this compound): Contribute to π-π stacking interactions, relevant in drug design or material science .

Allyl or methylidene groups (e.g., in N-(but-2-en-1-yl)pent-3-enamide) add conformational flexibility or unsaturation for polymerization.

Biological Relevance :

  • Carbamoyl and benzyl groups (e.g., in (E)-N-carbamoyl-2-propan-2-ylpent-3-enamide and this compound) are common in bioactive molecules, suggesting utility as kinase inhibitors or antimicrobial agents.

Limitations in Available Data

Empirical data on physicochemical properties (e.g., melting points, solubility) and biological activity for these compounds are scarce in the provided sources. Comparisons are primarily structural, and further experimental studies are needed to validate theoretical predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.